3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
Research into the synthesis of novel benzenesulfonamide derivatives highlights their potential in antitumor evaluations. A study detailed the synthesis of compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. The synthesis involved creating a series of novel compounds, with QSAR (Quantitative Structure-Activity Relationships) and molecular docking studies providing insight into their potential mechanisms of action against cancer cells, particularly through the inhibition of the MDM2 protein (Łukasz Tomorowicz et al., 2020).
Metal Coordination Properties
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives have been studied for their potential as ligands for metal coordination. These structures display significant differences in their molecular torsion angles and hydrogen bonding capabilities, affecting their potential applications in metal coordination and molecular assembly. Such properties could be instrumental in developing new materials or catalytic systems (Danielle L Jacobs et al., 2013).
Novel Synthetic Routes and Functional Group Tolerance
A study on the efficient three-component reaction of certain compounds presents a new strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach offers excellent functional group tolerance and efficiency, which could be valuable in developing diverse synthetic routes for chemical synthesis and drug discovery (Zhiming Cui et al., 2018).
Inhibition of Transforming Growth Factor-beta Type 1 Receptor Kinase
Benzenesulfonamide-substituted imidazoles have been synthesized and evaluated for their inhibitory activity against the ALK5 in cell-based assays, showcasing their potential as inhibitors of the transforming growth factor-beta type 1 receptor kinase. This could have implications for the treatment of diseases where TGF-beta plays a significant role in disease pathology (Dae-Kee Kim et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is implicated as a moderator of the progression of multiple diseases and disorders in medicine .
Mode of Action
The compound interacts with 11β-HSD1, potentially inhibiting its activity . This interaction can modulate peripheral cortisol and cortisone levels .
Biochemical Pathways
The inhibition of 11β-HSD1 affects the glucocorticoid pathway . This can have downstream effects on various conditions, including hypertension, type 2 diabetes, metabolic disorders, and Alzheimer’s disease .
Pharmacokinetics
The efficacy of 11β-hsd1 inhibitors, in general, has been demonstrated in disease models beyond hypertension .
Result of Action
The molecular and cellular effects of the compound’s action include desirable effects on biological markers for metabolic syndrome, hypertension, obesity, and diabetes type II .
Action Environment
It is noted that genetic polymorphism on glucocorticoid receptors is responsible for substantial variation in major depressive disorder progression and medication response .
properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-16(13)25(23,24)21-10-12-22-11-9-20-17(22)15-6-2-3-8-19-15/h2-9,11,21H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUIAZVALVXLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.